molecular formula C16H15ClFN3O B2717195 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide CAS No. 2195951-31-4

2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2717195
CAS No.: 2195951-31-4
M. Wt: 319.76
InChI Key: YNSCAVHRURHTGA-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps, including the formation of the chloro-fluorophenyl intermediate and the cyclopropylpyrimidinyl intermediate. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide include other acetamides with different substituents on the phenyl and pyrimidinyl rings. Examples include:

  • 2-(2-chlorophenyl)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
  • 2-(2-fluorophenyl)-N-((6-ethylpyrimidin-4-yl)methyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of chloro-fluorophenyl and cyclopropylpyrimidinyl groups, which confer distinct chemical properties and potential applications. This combination may result in unique biological activity, reactivity, and stability compared to other similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O/c17-13-2-1-3-14(18)12(13)7-16(22)19-8-11-6-15(10-4-5-10)21-9-20-11/h1-3,6,9-10H,4-5,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSCAVHRURHTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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